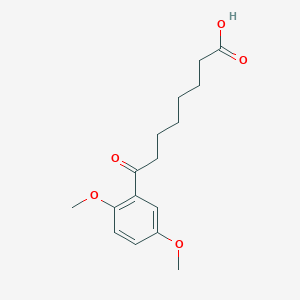

8-(2,5-Dimethoxyphenyl)-8-oxooctanoic acid

Vue d'ensemble

Description

The closest compound I found is 2,5-Dimethoxyphenylacetic acid . It has a molecular formula of C10H12O4 and an average mass of 196.200 Da . Another similar compound is 2,5-Dimethoxycinnamic acid with a molecular formula of C11H12O4 .

Synthesis Analysis

A preparation method of 2,5-dimethoxy phenylacetic acid involves reacting 1,4-dimethoxybenzene with formaldehyde under the action of hydrogen halide to obtain 2-halomethyl-1,4-dimethoxybenzene .Molecular Structure Analysis

The molecular structure of 2,5-Dimethoxyphenylacetic acid is represented by the molecular formula C10H12O4 .Physical And Chemical Properties Analysis

The physical and chemical properties of 2,5-Dimethoxyphenylacetic acid include a molecular formula of C10H12O4 , an average mass of 196.200 Da , and a monoisotopic mass of 196.073563 Da .Applications De Recherche Scientifique

Oxidative Stress and DNA Damage

Research on related compounds, such as dimethylarsinic acid, has shown that they can induce oxidative stress and DNA damage, particularly in organs susceptible to arsenic carcinogenesis. This effect is measured through the increased levels of 8-oxo-2'-deoxyguanosine, a biomarker for DNA oxidation, suggesting a potential research avenue for 8-(2,5-Dimethoxyphenyl)-8-oxooctanoic acid in studying oxidative stress mechanisms and carcinogenesis (Yamanaka et al., 2001).

Medium Chain Fatty Acid Metabolism

The compound has potential applications in studying medium-chain fatty acid metabolism in the liver, as evidenced by research on 8-Cyclopentadienyltricarbonyl 99mTc 8-oxooctanoic acid. This related compound was used to evaluate fatty acid metabolism, providing insights into beta-oxidation processes and the effects of liver damage on these pathways (Lee et al., 2004).

Catalytic Applications in Organic Synthesis

The structural and electronic properties of related oxorhenium(V) complexes suggest potential applications of 8-(2,5-Dimethoxyphenyl)-8-oxooctanoic acid in catalysis, particularly in epoxidation reactions. The efficiency of these catalysts in producing cyclooctane oxide indicates a promising area for exploring the catalytic roles of similar compounds (Machura et al., 2013).

Synthesis and Characterization of Novel Compounds

Research has been conducted on synthesizing and characterizing novel compounds using derivatives of 8-(2,5-Dimethoxyphenyl)-8-oxooctanoic acid, such as ionic liquids and lignans. These studies contribute to the development of new materials with potential applications in various fields, including catalysis, materials science, and pharmaceuticals (Abdi Piralghar et al., 2018), (Li et al., 2013).

Safety and Hazards

Mécanisme D'action

Target of Action

It is known that indole derivatives, which share a similar structure, bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

It is suggested that compounds with similar structures, such as lsd and phenylisopropylamine hallucinogens, interact with the brain’s 5-ht2 receptor . This interaction is thought to be a significant component of their mechanism of action .

Biochemical Pathways

It is known that indole derivatives, which have a similar structure, affect the catabolic pathway of branched-chain amino acids .

Pharmacokinetics

The compound’s molecular formula is c10h12o4 , which could provide some insights into its potential bioavailability.

Result of Action

Compounds with similar structures, such as doc, have been reported to produce a range of effects, from threshold effects at lower doses to extremely strong effects at higher doses .

Propriétés

IUPAC Name |

8-(2,5-dimethoxyphenyl)-8-oxooctanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22O5/c1-20-12-9-10-15(21-2)13(11-12)14(17)7-5-3-4-6-8-16(18)19/h9-11H,3-8H2,1-2H3,(H,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUJKJHXTIIZWHZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)C(=O)CCCCCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90645469 | |

| Record name | 8-(2,5-Dimethoxyphenyl)-8-oxooctanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90645469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-(2,5-Dimethoxyphenyl)-8-oxooctanoic acid | |

CAS RN |

898792-43-3 | |

| Record name | 8-(2,5-Dimethoxyphenyl)-8-oxooctanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90645469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

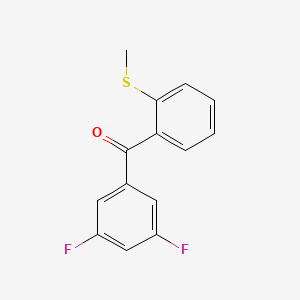

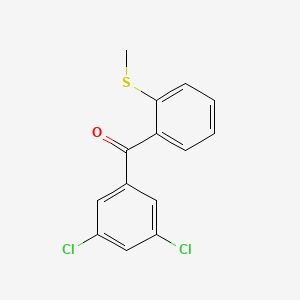

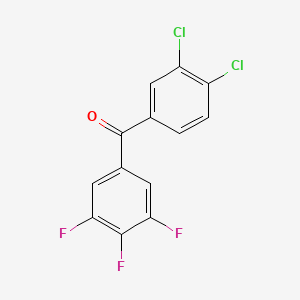

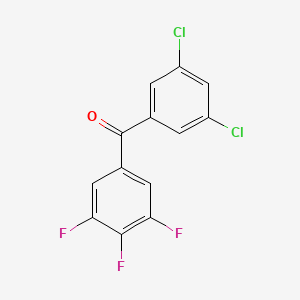

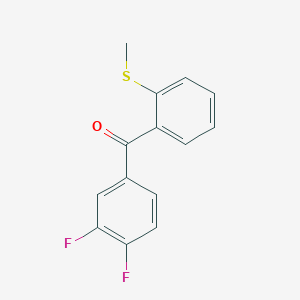

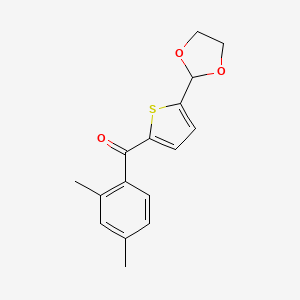

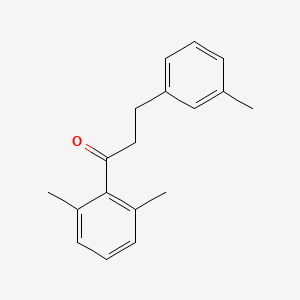

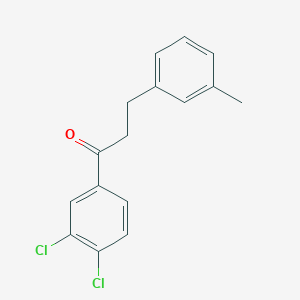

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.